2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the isoindole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of electron-withdrawing substituents into the starting materials can improve the stability and reactivity of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroisoindoles, and various substituted isoindole derivatives .
Scientific Research Applications
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 2-(4-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- 2-(3-Chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Uniqueness
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents .
Properties
CAS No. |
174323-35-4 |
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Molecular Formula |
C18H10FNO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H10FNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H |
InChI Key |
YIXOBDILIPVZOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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